molecular formula C16H16N2O3 B2395109 N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide CAS No. 346693-66-1

N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B2395109
CAS No.: 346693-66-1
M. Wt: 284.315
InChI Key: PGDXNOFSVINZQJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,5-dimethylphenyl group and a 4-nitrophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 3,5-dimethylaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(3,5-dimethylphenyl)-2-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a nitro group.

    N-(3,5-dimethylphenyl)-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both 3,5-dimethylphenyl and 4-nitrophenyl groups, which confer distinct chemical and biological properties. The nitro group, in particular, can undergo various chemical transformations, making this compound versatile for different applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-7-12(2)9-14(8-11)17-16(19)10-13-3-5-15(6-4-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDXNOFSVINZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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